![molecular formula C21H22PSi B14682271 {[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl CAS No. 36241-02-8](/img/structure/B14682271.png)
{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)benzyldimethylsilane is an organophosphorus compound that features both phosphine and silane functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)benzyldimethylsilane typically involves the reaction of diphenylphosphine with benzyldimethylchlorosilane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ph2PH+PhCH2SiMe2Cl→Ph2PCH2SiMe2Ph+HCl
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)benzyldimethylsilane are not well-documented, the general principles of large-scale organophosphorus compound synthesis apply. These include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)benzyldimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted benzyldimethylsilane derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)benzyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphino)benzyldimethylsilane primarily involves its ability to act as a ligand, coordinating to metal centers and influencing their reactivity. The phosphine group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The silane group can also participate in reactions, providing additional functionality and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: Lacks the silane functionality, making it less versatile in certain applications.
Benzyldimethylchlorosilane: Lacks the phosphine group, limiting its use in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with two phosphine groups, offering different coordination properties.
Uniqueness
2-(Diphenylphosphino)benzyldimethylsilane is unique due to the presence of both phosphine and silane groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
36241-02-8 |
|---|---|
Fórmula molecular |
C21H22PSi |
Peso molecular |
333.5 g/mol |
InChI |
InChI=1S/C21H22PSi/c1-23(2)17-18-11-9-10-16-21(18)22(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 |
Clave InChI |
UJTNOELBPZJCCY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


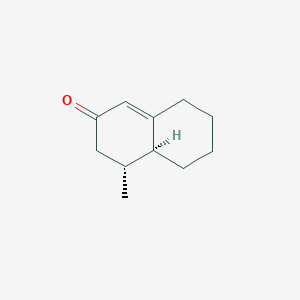
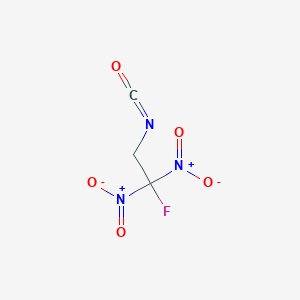
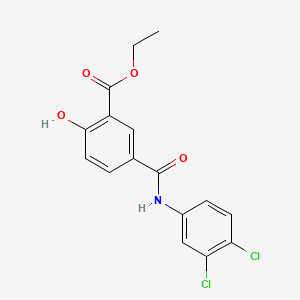

![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
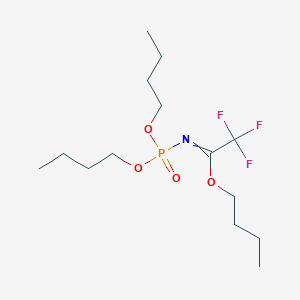
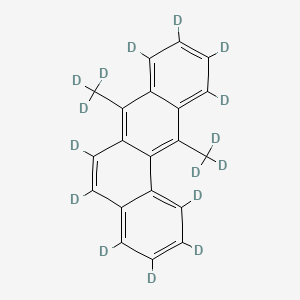
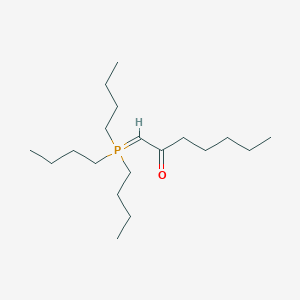



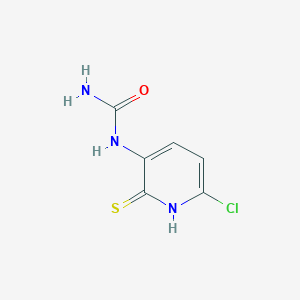
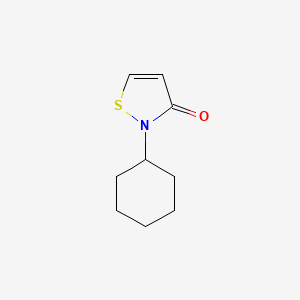
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
